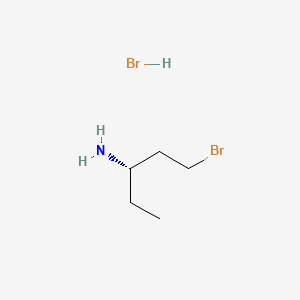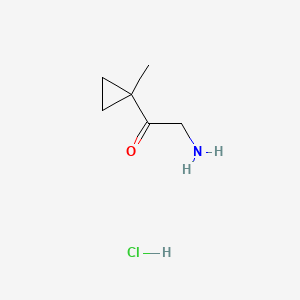
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride, also known as 2-Bromo-4-fluorophenoxyethanamine hydrochloride, is a synthetic compound that has a wide range of applications in scientific research. It is an amine-based compound and is often used to aid in the synthesis of other compounds. This compound has been studied extensively, and its mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been well documented.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of peptides and peptidomimetics, which are important for drug discovery and development. Additionally, this compound has been used in the synthesis of lipophilic compounds, which can be used in the development of drugs and other compounds.
Wirkmechanismus
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a unique mechanism of action. It acts as an intermediate in the synthesis of other compounds, allowing for the efficient conversion of one compound to another. This compound acts as a catalyst, allowing for the reaction of two or more compounds to occur without the need for additional energy. Additionally, this compound can act as a substrate for enzymes, allowing for the formation of complex molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. This compound has been found to be non-toxic, non-irritant, and non-allergenic. Additionally, it has been shown to have no mutagenic or carcinogenic effects. This compound has also been found to have no adverse effects on the nervous system, cardiovascular system, or reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, which makes it ideal for use in laboratory experiments. Additionally, this compound is easy to synthesize and can be used in a variety of reactions. However, this compound is not suitable for use in reactions involving high temperatures or pressures, as it is sensitive to extreme conditions. Additionally, this compound is not suitable for use in reactions involving hazardous materials, as it can be easily contaminated.
Zukünftige Richtungen
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of potential future applications. One possible application is in the development of new drugs and agrochemicals. This compound could be used as an intermediate in the synthesis of these compounds, allowing for the efficient conversion of one compound to another. Additionally, this compound could be used as a substrate for enzymes, allowing for the formation of complex molecules. Additionally, this compound could be used in the development of peptides and peptidomimetics, which are important for drug discovery and development. Finally, this compound could be used in the synthesis of lipophilic compounds, which can be used in the development of drugs and other compounds.
Synthesemethoden
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride can be synthesized in a few different ways. The most common method involves the reaction of bromobenzene and 4-fluorophenol in the presence of sodium hydroxide and sodium chloride. This reaction produces the desired compound and can be carried out in a few steps. First, bromobenzene is reacted with 4-fluorophenol in the presence of a base such as sodium hydroxide to produce a bromo-4-fluorophenol. This intermediate is then reacted with ethanamine in the presence of sodium chloride to produce the desired compound.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPWTCIGNTOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)
![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)







![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)

![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
